molecular formula C27H33N3O7 B8531883 tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate

tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate

Cat. No.: B8531883
M. Wt: 511.6 g/mol
InChI Key: BVKUYMRKCMOPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate: is a complex organic compound that features a combination of chromene, morpholine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrrole ring and the attachment of the tert-butyl ester group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The chromene moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the chromene and pyrrole rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, morpholines, and pyrroles, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate
  • tert-butyl N-[2-[4-amino-6-[3-[(4-cyclopropyl-2-fluorobenzoyl)amino]-5-fluoro-2-methylphenyl]pyrimidin-5-yl]oxyethyl]-N-methylcarbamate
  • tert-butyl N-[2-[4-amino-6-[3-[(4-cyclopropyl-2-fluorobenzoyl)amino]-5-fluoro-2-methylphenyl]pyrimidin-5-yl]oxyethyl]-N-methylcarbamate

Uniqueness: The uniqueness of this compound lies in its combination of chromene, morpholine, and pyrrole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C27H33N3O7/c1-27(2,3)37-26(33)30-6-4-5-21(30)19-15-18(25(32)29-9-13-35-14-10-29)16-20-22(31)17-23(36-24(19)20)28-7-11-34-12-8-28/h4,6,15-17,21H,5,7-14H2,1-3H3

InChI Key

BVKUYMRKCMOPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CCC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5

Origin of Product

United States

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